
1-(6-amino-1H-indazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Amino-1H-indazol-1-yl)propan-2-ol is an organic compound belonging to the class of indazoles Indazoles are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions and solvent-free conditions are promising for large-scale synthesis due to their efficiency and minimal byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Amino-1H-indazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(6-Amino-1H-indazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active indazole derivatives.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(6-amino-1H-indazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, indazole derivatives are known to inhibit certain kinases, affecting signal transduction pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1H-indazole: A basic indazole structure without additional functional groups.
2H-indazole: Another isomer of indazole with different electronic properties.
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A compound with a similar backbone but different functional groups.
Uniqueness: 1-(6-Amino-1H-indazol-1-yl)propan-2-ol is unique due to its specific combination of an amino group and a propanol group attached to the indazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(6-aminoindazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3 |
InChI-Schlüssel |
XTIWHEGFCPAWGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=C(C=CC(=C2)N)C=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


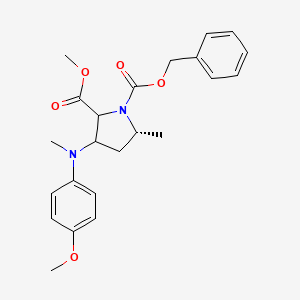

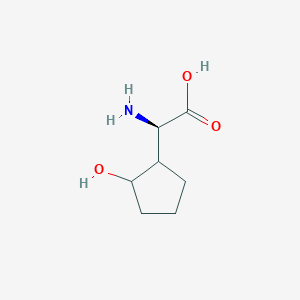
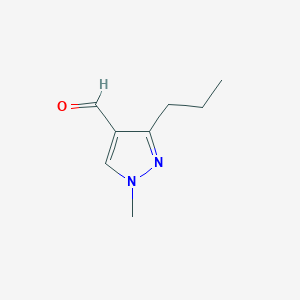
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
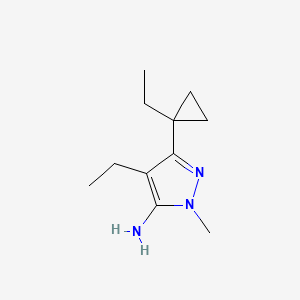
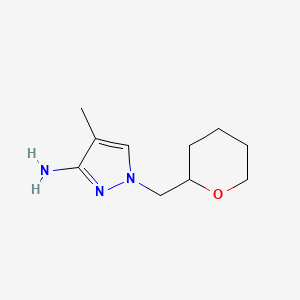

![tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13319474.png)
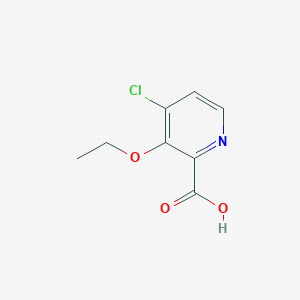
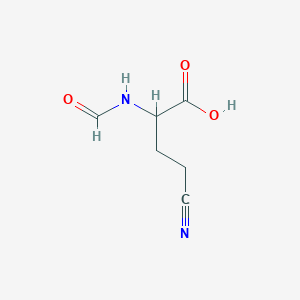

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
